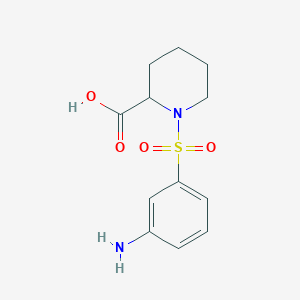
1-(3-Aminophenyl)sulfonylpiperidine-2-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3-Aminophenyl)sulfonylpiperidine-2-carboxylic acid is a chemical compound characterized by its unique structure, which includes a piperidine ring, a sulfonyl group, and an amino group attached to a benzene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-Aminophenyl)sulfonylpiperidine-2-carboxylic acid typically involves multiple steps, starting with the formation of the piperidine ring
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions with stringent control over reaction conditions to ensure purity and yield. The use of catalysts and specific solvents can optimize the reaction efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions: 1-(3-Aminophenyl)sulfonylpiperidine-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.
Reduction: The sulfonyl group can be reduced to sulfonic acid derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonyl group can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation reactions may use reagents like hydrogen peroxide or nitric acid.
Reduction reactions can involve agents such as lithium aluminum hydride or sodium borohydride.
Substitution reactions often require strong nucleophiles and appropriate solvents.
Major Products Formed:
Oxidation can yield nitro derivatives.
Reduction can produce sulfonic acid derivatives.
Substitution reactions can result in various functionalized derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
1-(3-Aminophenyl)sulfonylpiperidine-2-carboxylic acid has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in biochemical assays to study enzyme activities.
Medicine: It has potential as a lead compound in drug discovery, particularly in the development of new pharmaceuticals.
Industry: It can be utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism by which 1-(3-Aminophenyl)sulfonylpiperidine-2-carboxylic acid exerts its effects involves its interaction with specific molecular targets and pathways. The amino group can act as a nucleophile, while the sulfonyl group can engage in hydrogen bonding and other interactions. These interactions can modulate biological processes and pathways, leading to the desired effects.
Comparación Con Compuestos Similares
1-(3-Aminophenyl)sulfonylpiperidine-2-carboxylic acid is unique due to its specific structural features. Similar compounds include:
Piperidine-2-carboxylic acid: Lacks the sulfonyl and amino groups.
3-Aminophenylsulfonyl chloride: Lacks the piperidine ring.
Piperidine sulfonic acid: Lacks the amino group on the benzene ring.
Does this cover everything you were looking for, or is there something specific you'd like to dive deeper into?
Propiedades
Fórmula molecular |
C12H16N2O4S |
|---|---|
Peso molecular |
284.33 g/mol |
Nombre IUPAC |
1-(3-aminophenyl)sulfonylpiperidine-2-carboxylic acid |
InChI |
InChI=1S/C12H16N2O4S/c13-9-4-3-5-10(8-9)19(17,18)14-7-2-1-6-11(14)12(15)16/h3-5,8,11H,1-2,6-7,13H2,(H,15,16) |
Clave InChI |
KNEXMIWFQQWJNM-UHFFFAOYSA-N |
SMILES canónico |
C1CCN(C(C1)C(=O)O)S(=O)(=O)C2=CC=CC(=C2)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


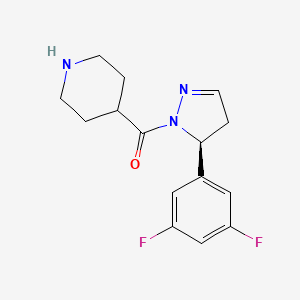
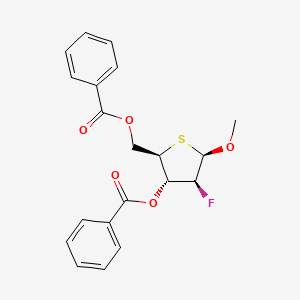
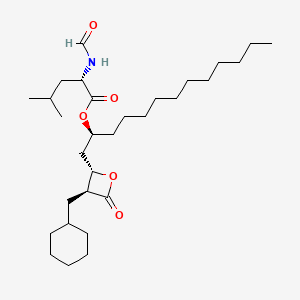
![[5-bromo-6-[(1S)-1-methoxyethyl]-3-pyridyl]boronic acid](/img/structure/B15363223.png)
![8-Bromo-5-chloroimidazo[1,5-a]pyridine-6-carbonitrile](/img/structure/B15363231.png)
![methyl (2S)-3-[tert-butyl(dimethyl)silyl]oxy-2-hydroxy-propanoate](/img/structure/B15363238.png)
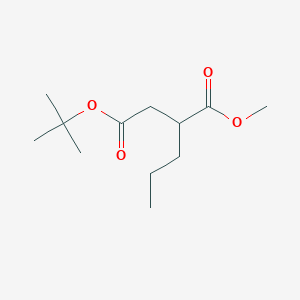
![[(2S,5R)-2-[5-[(4S)-2-amino-4,5-dihydro-1H-imidazol-4-yl]-1,3,4-oxadiazol-2-yl]-7-oxospiro[1,6-diazabicyclo[3.2.1]octane-4,1'-cyclopropane]-6-yl] hydrogen sulfate](/img/structure/B15363246.png)
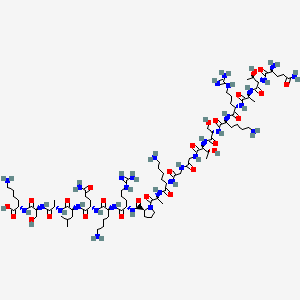
![Tert-butyl 3-(hydroxymethyl)bicyclo[3.1.0]hexane-6-carboxylate](/img/structure/B15363258.png)




